Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride centers around a five-membered pyrrolidine ring system with a quaternary carbon center at the 2-position. The compound exhibits a complex three-dimensional structure where the pyrrolidine ring adopts a specific envelope conformation that accommodates both the propyl substituent and the ethyl carboxylate group. The quaternary carbon at position 2 serves as the focal point for substituent attachment, creating a sterically crowded environment that significantly influences the overall molecular geometry and conformational preferences.
The stereochemical configuration around the quaternary carbon center presents unique challenges for conformational analysis due to the presence of multiple substituents of varying steric demands. The propyl group extends from the 2-position of the pyrrolidine ring, creating a specific spatial arrangement that affects the overall molecular shape and potential intermolecular interactions. The ethyl carboxylate moiety provides additional conformational flexibility through rotation around the carbon-oxygen ester bond, allowing for multiple low-energy conformations that can be accessed under ambient conditions.
Analysis of the Simplified Molecular Input Line Entry System representation reveals the compound's connectivity pattern as O=C(C1(CCC)NCCC1)OCC.[H]Cl, which clearly demonstrates the quaternary nature of the 2-position carbon and its connection to both the propyl chain and the carboxylate functionality. This connectivity pattern establishes the foundation for understanding the compound's three-dimensional structure and its potential for conformational isomerism.
The presence of the hydrochloride salt form introduces additional structural considerations, as the chloride anion must be accommodated within the crystal lattice structure. The protonation of the pyrrolidine nitrogen creates a positively charged ammonium center that forms ionic interactions with the chloride counterion, influencing both the solid-state structure and the compound's solubility characteristics. These ionic interactions play a crucial role in determining the preferred crystallographic arrangement and the stability of different polymorphic forms.
Properties
IUPAC Name |
ethyl 2-propylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-6-10(7-5-8-11-10)9(12)13-4-2;/h11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYAXNJYMWIKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Pyrroline Precursors
One common approach involves catalytic hydrogenation of dihydropyrrole or pyrroline intermediates to yield the pyrrolidine ring with the desired stereochemistry. For example, (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole can be hydrogenated over 10% Pd/C catalyst in methanol at room temperature to afford the corresponding cis-substituted pyrrolidine derivative with high enantiomeric excess (ee ~99%) and near quantitative yield.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrogenation | 10% Pd/C, MeOH, 25°C, overnight | cis-substituted pyrrolidine ester | 100 | High stereoselectivity, ee 99% |
This step is critical for setting the stereochemistry of the pyrrolidine ring, which is important for biological activity.
Alkylation and Esterification
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Reaction | Reagents & Conditions | Yield (%) | Stereochemistry/Notes |
|---|---|---|---|---|
| 1 | Formation of protected dihydropyrrole | Boc protection, esterification | 80-90 | Sets stage for stereoselective hydrogenation |
| 2 | Catalytic hydrogenation to pyrrolidine | 10% Pd/C, MeOH, rt, overnight | ~100 | cis-isomer, high ee (99%) |
| 3 | Alkylation of carboxylate or amine | NaH or n-BuLi, alkyl halide, phase transfer catalyst | 50-90 | Control of alkyl substituent (e.g., propyl) |
| 4 | Deprotection and salt formation | HCl in dioxane or similar | 90-95 | Formation of hydrochloride salt |
Research Findings and Challenges
The stereoselectivity of the hydrogenation step is crucial and can be optimized by catalyst choice and reaction conditions to avoid racemization.
Direct alkylation of chiral intermediates can lead to racemization; thus, protecting group strategy and reaction sequence must be carefully designed to maintain enantiopurity.
Some reported methods suffer from low overall yields and use of hazardous reagents, limiting commercial scalability.
Recent advances focus on milder conditions, safer reagents, and continuous flow hydrogenation to improve yield and reproducibility.
Chemical Reactions Analysis
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis, allowing the formation of more complex molecules. Its structure enables it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Reagents Used |
|---|---|---|
| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate (KMnO₄) |
| Reduction | Converts carboxylic acid group to alcohol | Lithium aluminum hydride (LiAlH₄) |
| Substitution | Nucleophilic substitution with chloride ion replacement | Sodium hydroxide (NaOH) |
Biology
- Biological Activity : The compound is being studied for its potential biological activities, such as enzyme inhibition and receptor binding. Research indicates that pyrrolidine derivatives can exhibit selective activity against specific biological targets, making them valuable in drug discovery.
- Case Study : A study highlighted the efficacy of pyrrolidine derivatives in modulating peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid levels. Specific compounds demonstrated low nanomolar EC₅₀ values in reducing fasting glucose and triglyceride levels in diabetic models .
Medicine
- Therapeutic Potential : this compound is investigated for its therapeutic effects in treating various diseases. Its interaction with molecular targets suggests potential applications in metabolic disorders and cancer treatment.
- Case Study : Research on spirocyclic motifs derived from pyrrolidine has shown promise as anti-cancer agents. Compounds synthesized through innovative methods exhibited significant cytotoxic effects against breast cancer cell lines by inducing apoptotic cell death at low micromolar concentrations .
Industrial Applications
This compound is also utilized in the pharmaceutical industry for peptide synthesis and the development of agrochemicals. Its high yield during synthesis makes it an attractive option for large-scale production.
Mechanism of Action
The mechanism of action of Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. As a pyrrolidine derivative, it may interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl Pyrrolidine-2-Carboxylate Hydrochloride
This compound shares the pyrrolidine-2-carboxylate ester backbone but lacks the 2-propyl substituent. However, the propyl group in the target compound may improve lipophilicity, influencing membrane permeability in bioactive molecules. Both compounds are used as intermediates, but the propyl-substituted derivative is more specialized for synthesizing branched-chain analogs .
Table 1: Structural Comparison of Pyrrolidine Derivatives
| Property | Ethyl 2-Propylpyrrolidine-2-Carboxylate HCl | Ethyl Pyrrolidine-2-Carboxylate HCl |
|---|---|---|
| Molecular Formula | C₁₁H₂₂ClNO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight (g/mol) | 235.75 (estimated) | 187.65 |
| Substituent | 2-Propyl | None |
| Application | Tailored intermediates | General intermediates |
H-Series Isoquinoline Sulfonamide Hydrochlorides (e.g., H-7, H-8)
The H-series inhibitors, such as H-7 and H-8 hydrochloride, share the hydrochloride salt form but feature isoquinoline sulfonamide cores instead of pyrrolidine esters. These compounds inhibit protein kinases and are used in biochemical assays. Compared to the target compound, the H-series exhibit higher molecular weights (e.g., H-8: 427.3 g/mol) and distinct solubility profiles due to aromatic sulfonamide groups. While both are hydrochlorides, the target compound’s ester and pyrrolidine groups make it more suitable for modular synthesis rather than direct enzyme inhibition .
Table 2: Functional Group and Application Comparison
| Compound | Core Structure | Key Functional Groups | Primary Use |
|---|---|---|---|
| Ethyl 2-propylpyrrolidine-2-carboxylate HCl | Pyrrolidine | Ester, propyl, hydrochloride | Organic synthesis |
| H-8 Hydrochloride | Isoquinoline sulfonamide | Sulfonamide, piperazine, hydrochloride | Kinase inhibition assays |
Glycine Ethyl Ester Hydrochloride
This compound (CAS 623-33-6) is a simple amino acid ester hydrochloride. Unlike the target compound, it lacks the pyrrolidine ring and propyl group, resulting in lower molecular weight (139.58 g/mol) and higher water solubility. Glycine ethyl ester hydrochloride is widely used in peptide synthesis, whereas the target compound’s pyrrolidine ring enables conformational restriction in synthesized molecules, a critical feature in medicinal chemistry .
ortho-Toluidine Hydrochloride
While structurally distinct (aromatic amine vs. pyrrolidine ester), ortho-toluidine hydrochloride shares the hydrochloride salt’s ionic properties. Key differences include melting point (ortho-toluidine HCl: ~225°C) and toxicity; ortho-toluidine is a known carcinogen, whereas the target compound’s safety profile is less documented. This highlights the importance of substituent effects on biological activity and hazard classification .
Research Findings and Limitations
- Synthetic Utility : The target compound’s propyl group enhances steric bulk, making it advantageous for synthesizing chiral catalysts or constrained peptides. However, its synthetic protocols are less documented compared to simpler esters like glycine ethyl ester hydrochloride .
- Pharmacological Potential: Unlike H-series inhibitors, the pyrrolidine ester lacks direct enzyme-targeting moieties but may serve as a precursor for prodrugs due to its hydrolyzable ester group .
- Data Gaps: Limited published data exist on its exact melting point, solubility, or stability. Comparative studies with analogs are needed to quantify structure-property relationships.
Biological Activity
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a pyrrolidine derivative, characterized by a pyrrolidine ring with ethyl and propyl substituents. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.
Research indicates that compounds with a pyrrolidine core exhibit various biological activities, including cytotoxicity against cancer cells. The mechanism often involves the inhibition of nutrient transport systems, leading to cell death through nutrient deprivation. Studies have shown that certain analogs can activate protein phosphatase 2A (PP2A), which in turn downregulates amino acid and glucose transporters on the cell surface, causing extensive vacuolation in cancer cells .
Biological Activity Profiles
- Cytotoxicity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this class have shown IC50 values in the low micromolar range (around 2 μM) against HeLa and MCF-7 cells .
- Selectivity : The selectivity of these compounds for cancer cells over non-transformed cells is notable. Non-transformed cells can adapt to stress caused by nutrient deprivation, which limits the cytotoxic effects of these compounds on healthy tissues .
- Receptor Interactions : Some studies suggest that pyrrolidine derivatives may interact with sigma receptors, which are implicated in pain modulation and neuroprotection. This interaction could potentially lead to therapeutic applications in managing chronic pain conditions .
Table 1: Biological Activity of this compound
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | ~2 | Inhibition of nutrient transport |
| Cytotoxicity | MCF-7 | ~1.5 | Vacuolation via PP2A activation |
| Sigma Receptor Binding | Various | Varies | Modulation of pain pathways |
Case Studies
- Cancer Cell Studies : In a study focused on the cytotoxic effects of pyrrolidine derivatives, this compound exhibited significant activity against MCF-7 breast cancer cells with an IC50 value of approximately 1.5 μM. The mechanism involved the downregulation of nutrient transporters, leading to apoptosis through metabolic stress .
- Neuroprotective Effects : Another study explored the potential neuroprotective effects of related pyrrolidine compounds in models of chronic neuropathic pain. The compounds showed promise in ameliorating pain symptoms, suggesting a dual role in both cancer therapy and pain management .
Research Findings
Recent advancements in drug discovery have highlighted the versatility of pyrrolidine-based compounds as scaffolds for novel therapeutics. Research efforts continue to optimize these compounds for enhanced efficacy and reduced toxicity, particularly in cancer treatment and neurological applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves esterification of pyrrolidine-2-carboxylic acid derivatives followed by alkylation and hydrochloride salt formation. Key steps include:
- Use of anhydrous conditions to minimize hydrolysis of the ester group .
- Alkylation with propyl halides in the presence of a base (e.g., K₂CO₃) to control regioselectivity .
- Purification via recrystallization or column chromatography, with yields monitored by HPLC (≥95% purity) .
- Data Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ (cat.), reflux | 65–70 | 90% | |
| Alkylation | 1-Bromopropane, K₂CO₃, DMF | 50–60 | 85% | |
| Salt Formation | HCl (g), diethyl ether | 80–85 | ≥95% |
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis:
- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection .
- Compare experimental optical rotation values with literature data (e.g., [α]D²⁵ = +15.2° in methanol) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices .
- Validate against experimental data (e.g., reaction rates with amines) to identify nucleophilic attack sites.
Q. What strategies resolve discrepancies in NMR data for this compound across different solvents?
- Methodological Answer :
- Record ¹H/¹³C NMR in deuterated DMSO and CDCl₃ to assess solvent-induced shifts (e.g., δ ~1.2 ppm for ester CH₃ in CDCl₃ vs. δ ~1.1 ppm in DMSO) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational flexibility .
Q. How can impurity profiling be conducted for this compound to meet pharmaceutical reference standards?
- Methodological Answer :
- Employ LC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect synthesis byproducts (e.g., unreacted pyrrolidine precursors) .
- Quantify impurities using external calibration curves, ensuring compliance with ICH Q3A guidelines (<0.1% for unknown impurities) .
- Reference Data :
| Impurity | Retention Time (min) | m/z [M+H]+ |
|---|---|---|
| Unreacted Ethyl Ester | 8.2 | 172.1 |
| Propyl Chloride Adduct | 10.5 | 228.6 |
Q. What safety protocols are critical when handling this compound in aqueous solutions?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential HCl vapor release during hydrolysis .
- Store in airtight containers with desiccants to prevent deliquescence .
Key Research Tools and Citations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
